molecular formula C20H34BO6.K B1149107 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt CAS No. 101696-41-7

9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt

Cat. No.: B1149107
CAS No.: 101696-41-7
M. Wt: 420.39
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Description

9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt is a complex organic compound that features a boron atom integrated into a bicyclic structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt typically involves multiple steps, starting with the protection of glucose. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology and Medicine

In biological and medical research, the compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, which can alter their function and activity. This property is particularly useful in therapeutic applications, where the compound can selectively target and modify specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A precursor in the synthesis of the target compound.

    Diacetone-D-glucose: Another protected glucose derivative used in similar synthetic applications.

    1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A similar compound with different protective groups and structural features.

Uniqueness

The uniqueness of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt lies in its boron-containing bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

CAS No.

101696-41-7

Molecular Formula

C20H34BO6.K

Molecular Weight

420.39

Origin of Product

United States

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